molecular formula C26H29NO2 B6316689 N,N-Dibenzyl-L-valine benzyl ester CAS No. 111060-51-6

N,N-Dibenzyl-L-valine benzyl ester

Cat. No. B6316689
CAS RN: 111060-51-6
M. Wt: 387.5 g/mol
InChI Key: FDNNQIIEYQWGEV-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-L-valine benzyl ester (DBVBE) is a chiral organoboron compound that is used in a variety of synthetic organic chemistry applications. It is a versatile reagent for asymmetric synthesis and has been used in a variety of transformations, including the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. DBVBE is a powerful reagent for the efficient synthesis of chiral compounds, and its versatility and efficiency make it a valuable tool for organic chemists.

Mechanism of Action

N,N-Dibenzyl-L-valine benzyl ester is a powerful reagent for the efficient synthesis of chiral compounds. It is a versatile reagent for asymmetric synthesis, and its mechanism of action is based on the formation of a boronate ester intermediate. This intermediate is then attacked by a nucleophile, such as an alcohol or an amine, to form the desired product.
Biochemical and Physiological Effects
N,N-Dibenzyl-L-valine benzyl ester is a powerful reagent for the synthesis of chiral compounds, and its biochemical and physiological effects are not yet fully understood. It is known, however, that N,N-Dibenzyl-L-valine benzyl ester is non-toxic and has low environmental impact. It is also known that N,N-Dibenzyl-L-valine benzyl ester is not metabolized by the body and is rapidly excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-Dibenzyl-L-valine benzyl ester for organic synthesis include its low cost, high efficiency, and mild reaction conditions. It is also a versatile reagent for asymmetric synthesis, and its mechanism of action is based on the formation of a boronate ester intermediate. The main limitation of N,N-Dibenzyl-L-valine benzyl ester is its limited availability, as it is not commercially available in large quantities.

Future Directions

The future of N,N-Dibenzyl-L-valine benzyl ester as a reagent for organic synthesis is promising. Its versatility and efficiency make it a valuable tool for organic chemists, and its low cost and mild reaction conditions make it an attractive option for laboratory experiments. Future research could focus on the development of new and improved synthetic methods for the synthesis of chiral compounds using N,N-Dibenzyl-L-valine benzyl ester, as well as the development of new and improved applications for N,N-Dibenzyl-L-valine benzyl ester in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. Additionally, further research could focus on the biochemical and physiological effects of N,N-Dibenzyl-L-valine benzyl ester and its potential for use in the synthesis of optically active compounds.

Synthesis Methods

The synthesis of N,N-Dibenzyl-L-valine benzyl ester is a straightforward two-step procedure that begins with the reaction of N,N-dibenzyl-L-valine with boron tribromide to form the N,N-dibenzyl-L-valine boronate ester. This is then reacted with benzyl bromide to form the final product, N,N-Dibenzyl-L-valine benzyl ester. The reaction conditions are mild and the reaction is highly efficient, making N,N-Dibenzyl-L-valine benzyl ester a convenient and cost-effective reagent for organic synthesis.

Scientific Research Applications

N,N-Dibenzyl-L-valine benzyl ester has been used extensively in the synthesis of chiral compounds, and its versatility and efficiency make it a valuable tool for organic chemists. It has been used in a variety of transformations, including the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. N,N-Dibenzyl-L-valine benzyl ester has also been used in the synthesis of optically active compounds, such as amino acids and nucleosides, and in the synthesis of natural products.

properties

IUPAC Name

benzyl (2S)-2-(dibenzylamino)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-21(2)25(26(28)29-20-24-16-10-5-11-17-24)27(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNNQIIEYQWGEV-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.